Functional Group Selectivity: Tetraethylene glycol monotosylate vs. Tetraethylene glycol di-p-tosylate
Tetraethylene glycol monotosylate possesses exactly one tosyl leaving group and one hydroxyl group, enabling monofunctional conjugation without crosslinking. In contrast, tetraethylene glycol di-p-tosylate (CAS 37860-51-8) contains two tosyl groups, resulting in bifunctional reactivity that produces polymeric byproducts and uncontrolled oligomerization when monofunctional modification is required [1]. The difference in reactive group stoichiometry is a binary, application-defining distinction: a 2:1 ratio of reactive sites (di-tosylate) vs. a 1:1 ratio (monotosylate) fundamentally determines whether the compound functions as a chain terminator/capping agent or a crosslinking agent .
| Evidence Dimension | Number of reactive tosyl leaving groups per molecule |
|---|---|
| Target Compound Data | 1 tosyl group (heterobifunctional) |
| Comparator Or Baseline | Tetraethylene glycol di-p-tosylate (CAS 37860-51-8): 2 tosyl groups (homobifunctional) |
| Quantified Difference | 1 vs. 2 reactive sites (2× difference) |
| Conditions | Nucleophilic substitution reactions with amine/thiol nucleophiles |
Why This Matters
Procurement of the heterobifunctional monotosylate is mandatory for monofunctional PEGylation and stepwise linker assembly; the homobifunctional di-tosylate produces uncontrolled crosslinking and is unsuitable for these applications.
- [1] TCI America. Tetraethylene Glycol Bis(p-toluenesulfonate) product specifications. CAS: 37860-51-8. Density: 1.242 g/mL at 25°C. View Source
